Benzene, (1-cyclopenten-1-yl)-2-methyl-
Description
Benzene, (1-cyclopenten-1-yl)-2-methyl- (CAS 37438-00-9) is a substituted aromatic hydrocarbon with the molecular formula C₁₂H₁₄ and a molecular weight of 158.24 g/mol . Its structure consists of a benzene ring substituted with a methyl group at the 2-position and a cyclopentenyl group at the 1-position. The IUPAC Standard InChIKey, ZOASHLCSRXFLSM-UHFFFAOYSA-N, uniquely identifies its stereochemical and structural features. This compound is relevant in organic synthesis due to its conjugated cyclopentenyl group, which may participate in cycloaddition or electrophilic substitution reactions. Ionization energy data for this compound in the gas phase (9.25 eV) has been reported, reflecting its electronic stability .
Properties
CAS No. |
37438-00-9 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(cyclopenten-1-yl)-2-methylbenzene |
InChI |
InChI=1S/C12H14/c1-10-6-2-5-9-12(10)11-7-3-4-8-11/h2,5-7,9H,3-4,8H2,1H3 |
InChI Key |
ZOASHLCSRXFLSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CCCC2 |
Origin of Product |
United States |
Preparation Methods
Classical Friedel-Crafts Approach
The Friedel-Crafts alkylation is a cornerstone for attaching alkyl/cycloalkyl groups to aromatic rings. For this compound, cyclopentenyl electrophiles (e.g., cyclopentenyl chlorides) react with toluene derivatives under Lewis acid catalysis.
- Electrophile : 1-Chlorocyclopentene
- Aromatic Substrate : 2-Methylbenzene (o-xylene)
- Catalyst : FeCl₃-based deep eutectic solvent (DES: FeCl₃·6H₂O/glycerol, 3:1 molar ratio)
- Conditions : 120°C, 24 hours, excess arene (8 equiv)
- Yield : 85–90%
- Mechanism : Electrophilic aromatic substitution via carbocation intermediates.
Advantages :
- Tolerates electron-donating and weakly deactivating groups (e.g., Cl, Br).
- Scalable to multigram synthesis (e.g., 10 mmol scale with 92% yield).
Limitations :
- Poor regioselectivity with meta-directing groups (e.g., NO₂, CF₃).
Transition Metal-Catalyzed Coupling
Palladium-Catalyzed Cross-Coupling
Palladium-mediated Suzuki-Miyaura coupling is effective for forming C–C bonds between aryl halides and boronic acids.
- Substrates :
- Aryl Halide: 2-Methylbromobenzene
- Boronic Ester: Cyclopenten-1-ylboronic acid pinacol ester
- Catalyst : PdCl₂ with monophosphine ligands (e.g., 2-dicyclohexylphosphino-2',6'-diisopropylbiphenyl)
- Base : Potassium acetate
- Solvent : Toluene at 110°C for 12 hours
- Yield : 92% (GC purity: 97.4%)
Key Steps :
- Oxidative addition of aryl halide to Pd(0).
- Transmetallation with boronic ester.
- Reductive elimination to form the product.
Advantages :
- High functional group tolerance.
- Scalable with catalyst loadings as low as 1 mol%.
Cyclization Strategies
Nazarov Cyclization
Nazarov cyclization converts divinyl ketones into cyclopentenones, which can be further functionalized.
- Starting Material : 2-Methylbutadiene
- Dichlorocarbene Addition : Reaction with chloroform/NaOH in a two-phase system to form 1,1-dichloro-2-methyl-2-vinylcyclopropane.
- Thermal Isomerization : Heating at 250–300°C to yield 1-methyl-4,4-dichlorocyclopentene.
- Hydrolysis : Dilute HCl/glacial acetic acid at 50–100°C to produce 3-methyl-2-cyclopenten-1-one.
- Epoxidation and Isomerization : H₂O₂/phase-transfer catalyst followed by acid-catalyzed rearrangement to the final product.
- Overall Yield : 68% over five steps.
Key Insight : Cyclopropane intermediates enable strain-driven ring expansion.
Aldol Condensation-Reduction Sequence
Aldol Condensation
Campholene aldehyde and propionaldehyde undergo base-catalyzed condensation to form α,β-unsaturated aldehydes, which are reduced to the target compound.
- Catalyst : Piperidinium acetate (5 mol%)
- Solvent : Toluene at 80°C for 6 hours
- Reduction : Aluminium isopropoxide in i-PrOH at 60°C
- Yield : 73.5% (aldol step), 85% (reduction step)
Mechanism :
- Base-catalyzed deprotonation of aldehyde.
- Nucleophilic attack on carbonyl followed by dehydration.
Comparative Analysis of Methods
| Method | Catalyst | Yield | Conditions | Advantages |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | FeCl₃/DES | 85–90% | 120°C, 24 h | Scalable, high regioselectivity |
| Suzuki Coupling | PdCl₂/Phosphine | 92% | 110°C, 12 h | Functional group tolerance |
| Nazarov Cyclization | HCl/AcOH | 68% | Multi-step | Access to complex bicyclic frameworks |
| Aldol-Reduction | Piperidinium acetate | 62% | 80°C (aldol), 60°C | Mild conditions, no transition metals |
Chemical Reactions Analysis
Types of Reactions
Benzene, (1-cyclopenten-1-yl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, (1-cyclopenten-1-yl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, (1-cyclopenten-1-yl)-2-methyl- involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. The cyclopentene ring can participate in cycloaddition reactions, forming new cyclic structures. These interactions are facilitated by the electronic properties of the benzene and cyclopentene rings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of Benzene, (1-cyclopenten-1-yl)-2-methyl- and its analogs:
Key Comparisons :
Cyclopentenyl vs. Cyclobutenyl Substituents :
- The cyclopentenyl group in the target compound (C₅H₇) is less strained than the cyclobutenyl group (C₄H₅) in Benzene, 1-cyclobuten-1-yl (CAS 3365-26-2). Cyclobutene’s higher ring strain may increase its susceptibility to ring-opening reactions .
- The target compound’s ionization energy (9.25 eV) suggests greater electronic stability compared to cyclobutenyl analogs, which lack reported ionization data .
Impact of Methyl Substitution :
- The methyl group in the target compound increases its molecular weight by ~14 g/mol compared to Benzene, 1-cyclopenten-1-yl (CAS 825-54-7). This substitution may elevate boiling points and reduce solubility in polar solvents due to increased hydrophobicity .
Cyclohexenyl vs. Cyclopentenyl Rings :
- 1-(1-Cyclohexen-1-yl)-2-methylbenzene (CAS 22618-51-5) features a six-membered cyclohexenyl ring, which is more thermodynamically stable than the five-membered cyclopentenyl ring. This stability could translate to lower reactivity in thermal or catalytic processes .
Allyl vs. Cyclopentenyl Substituents :
- 1-Allyl-2-methylbenzene (CAS 1587-04-8) has a linear allyl group (C₃H₅) instead of a cyclic substituent. The allyl group’s terminal double bond may favor electrophilic additions, whereas the cyclopentenyl group’s conjugated diene structure could enhance Diels-Alder reactivity .
Q & A
Q. Critical Parameters :
- Purity of starting materials (avoid side reactions).
- Strict anhydrous conditions for moisture-sensitive catalysts.
Advanced: How does the cyclopentenyl substituent influence the electronic properties of the benzene ring?
Answer:
The cyclopentenyl group acts as an electron-donating substituent via conjugation, altering the aromatic ring’s reactivity:
- Experimental Approaches :
Q. Example Data :
| Technique | Observation (vs. Benzene) | Reference |
|---|---|---|
| Nitration Rate | 1.5× faster | |
| λmax (UV-Vis) | +15 nm shift |
Advanced: How can this compound be utilized in Diels-Alder reactions, and what catalytic systems enhance reactivity?
Answer:
The cyclopentenyl group can act as a dienophile in Diels-Alder reactions. Optimization strategies include:
- Lewis Acid Catalysts : Use Sc(OTf)₃ or TiCl₄ to polarize the dienophile .
- Solvent Effects : Non-polar solvents (e.g., toluene) favor cycloaddition kinetics .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., 80% yield in 30 min at 120°C) .
Mechanistic Insight : Steric hindrance from the 2-methyl group may reduce reactivity; computational modeling (DFT) helps predict regioselectivity .
Advanced: How to resolve contradictions in reported physical properties (e.g., solubility, boiling point)?
Answer:
Discrepancies often arise from impurities or methodological differences:
- Purity Assessment : Use GC/MS or HPLC to verify sample homogeneity .
- Standardized Protocols : Follow IUPAC guidelines for measuring boiling points (e.g., reduced pressure to avoid decomposition) .
- Solubility Studies : Compare results across solvents (e.g., logP values via shake-flask method) .
Case Study : Boiling points for similar compounds vary by up to 10°C due to isomerization; control heating rates during measurement .
Advanced: What strategies enable selective functionalization of the methyl or cyclopentenyl groups?
Answer:
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield the cyclopentenyl moiety during methyl group oxidation .
- Catalytic C-H Activation : Employ Pd(OAc)₂ with directing groups (e.g., pyridine) for site-specific functionalization .
- Photocatalysis : Selective methyl group bromination using NBS and UV light .
Key Challenge : Steric hindrance from the 2-methyl group requires bulky ligands in metal-catalyzed reactions .
Basic: What are the stability considerations for storing Benzene, (1-cyclopenten-1-yl)-2-methyl-?
Answer:
- Storage Conditions :
- Decomposition Signs : Monitor via GC/MS for dimerization or ring-opening byproducts .
Advanced: How to analyze this compound in complex mixtures (e.g., environmental samples)?
Answer:
- Sample Preparation : Solid-phase microextraction (SPME) for volatile enrichment .
- Analytical Techniques :
- GC×GC-TOF/MS : Enhances resolution in multicomponent matrices .
- LC-ESI-MS : For polar degradation products .
Quantification : Use deuterated internal standards (e.g., d₅-Benzene analogs) to correct for matrix effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
